Vanicoside A

Description

Properties

CAS No. |

155179-22-9 |

|---|---|

Molecular Formula |

C8H5ClF2O2 |

Molecular Weight |

998.9 g/mol |

IUPAC Name |

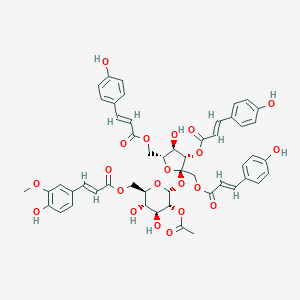

[(2R,3R,4S,5R)-5-[(2R,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C51H50O21/c1-29(52)68-48-47(63)45(61)39(26-65-42(58)23-13-33-9-20-37(56)38(25-33)64-2)69-50(48)72-51(28-67-43(59)22-11-31-5-16-35(54)17-6-31)49(70-44(60)24-12-32-7-18-36(55)19-8-32)46(62)40(71-51)27-66-41(57)21-10-30-3-14-34(53)15-4-30/h3-25,39-40,45-50,53-56,61-63H,26-28H2,1-2H3/b21-10+,22-11+,23-13+,24-12+/t39-,40-,45-,46-,47+,48-,49+,50-,51-/m1/s1 |

InChI Key |

RNXDQKHOEWIRNH-FBMBONOOSA-N |

SMILES |

CC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)OC(=O)C=CC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)O |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)OC(=O)C=CC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O |

Synonyms |

vanicoside A |

Origin of Product |

United States |

Botanical Sourcing and Isolation Methodologies of Vanicoside a

Identification of Natural Sources of Vanicoside A

This compound has been identified in a select number of species, primarily within the Polygonaceae family. researchgate.net Research has pinpointed specific plants as significant sources of this compound.

Reynoutria sachalinensis (Giant Knotweed), also known by its synonym Polygonum sachalinense, is a significant botanical source of this compound. researchgate.netresearchgate.net Studies have confirmed the presence of both this compound and the related compound Vanicoside B in the rhizomes of this plant. researchgate.netsemanticscholar.org Quantitative analysis of different parts of Reynoutria sachalinensis has been conducted to evaluate the concentration of various secondary metabolites, including phenylpropanoid disaccharide esters like this compound. nih.govnih.gov

Polygonum pensylvanicum, commonly known as Pennsylvania smartweed, is the historical source from which this compound was first isolated and identified. nih.govmedchemexpress.com The initial discovery and structural elucidation of this compound and the related Vanicoside B were the results of bioassay-guided chromatographic separation of extracts from this plant. nih.gov Subsequent research on P. pensylvanicum led to the isolation of other related phenylpropanoid glycosides, designated as Vanicosides C, D, E, and F, highlighting the plant's role as a rich source of these compounds. nih.govacs.org

Beyond its primary sources, this compound has been reported in other species belonging to the Polygonaceae family. researchgate.net The natural products occurrence database, LOTUS, indicates that this compound has been found in Persicaria bungeana, Persicaria pensylvanica, and Persicaria perfoliata. nih.gov The presence of this compound and similar compounds across different genera within this family, such as Reynoutria, Polygonum, and Persicaria, suggests a chemotaxonomic link. mdpi.com

Several compounds structurally related to this compound have been identified in various Persicaria species. Vanicoside B, which differs from this compound by the absence of an acetate (B1210297) group, has been isolated from Persicaria dissitiflora. nih.govacs.org this compound itself has been noted in Persicaria orientalis. medchemexpress.com Another related compound, Polygonumin A, was isolated from the stem of Polygonum minus (a species often classified within Persicaria) and was found to have a structure nearly identical to this compound, comprising four phenylpropanoid ester units and a sucrose (B13894) core. researchgate.net Other studies on species like Persicaria salicifolia and Persicaria senegalensis have focused on identifying various other flavonoids and phenolic compounds. researchgate.net

Table 1: Botanical Sources of this compound and Related Compounds

| Compound | Botanical Source | Family | Reference(s) |

|---|---|---|---|

| This compound | Reynoutria sachalinensis | Polygonaceae | researchgate.netsemanticscholar.orgnih.gov |

| Polygonum pensylvanicum | Polygonaceae | nih.govmedchemexpress.com | |

| Persicaria bungeana | Polygonaceae | nih.gov | |

| Persicaria pensylvanica | Polygonaceae | nih.gov | |

| Persicaria perfoliata | Polygonaceae | nih.gov | |

| Persicaria orientalis | Polygonaceae | medchemexpress.com | |

| Vanicoside B | Reynoutria sachalinensis | Polygonaceae | researchgate.netsemanticscholar.org |

| Polygonum pensylvanicum | Polygonaceae | nih.govacs.org | |

| Persicaria dissitiflora | Polygonaceae | acs.org | |

| Polygonumin A | Polygonum minus (Persicaria minor) | Polygonaceae | researchgate.net |

Advanced Extraction Procedures for this compound

The isolation of this compound from plant material relies on multi-step extraction and purification processes designed to separate this polar glycoside from a complex mixture of phytochemicals.

The extraction of phenylpropanoid glycosides like this compound typically begins with the use of polar solvents. nih.gov Methanol (B129727) and ethanol, often in aqueous solutions (e.g., 80% methanol or ethanol), are effective for extracting polar compounds such as phenolics and glycosides from dried and powdered plant material. nih.govjocpr.com The general procedure involves the maceration and extraction of the plant material (such as the rhizomes of R. sachalinensis or the whole P. pensylvanicum plant) using a Soxhlet apparatus or by shaking at room temperature. nih.govlaballey.com

Following the initial crude extraction, a series of purification steps are required. The crude extract is often concentrated under reduced pressure and then subjected to liquid-liquid partitioning. For instance, the extract can be partitioned against solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. semanticscholar.org Due to their glycosidic nature, Vanicosides A and B tend to concentrate in the more polar butanol fraction. semanticscholar.org Final isolation and purification are achieved through chromatographic techniques. nih.gov Methods such as column chromatography over silica (B1680970) gel or Sephadex, followed by High-Performance Liquid Chromatography (HPLC), are employed to yield the pure compound. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Classification |

|---|---|

| This compound | Phenylpropanoid Glycoside |

| Vanicoside B | Phenylpropanoid Glycoside |

| Vanicoside C | Phenylpropanoid Glycoside |

| Vanicoside D | Phenylpropanoid Glycoside |

| Vanicoside E | Phenylpropanoid Glycoside |

| Vanicoside F | Phenylpropanoid Glycoside |

| p-Coumaric acid | Phenylpropanoid (Hydroxycinnamic Acid) |

| Ferulic acid | Phenylpropanoid (Hydroxycinnamic Acid) |

| Sucrose | Disaccharide |

| Polygonumin A | Phenylpropanoid Glycoside |

| Quercetin | Flavonoid (Flavonol) |

| Apigenin | Flavonoid (Flavone) |

| Myricetin | Flavonoid (Flavonol) |

| Rhamnetin | Flavonoid (Flavonol) |

| Kaempferol | Flavonoid (Flavonol) |

| Gallic acid | Phenolic Acid |

| Gentisic acid | Phenolic Acid |

| Limonene | Monoterpene |

| α-Humulene | Sesquiterpene |

Soxhlet Extraction Applications

Soxhlet extraction, a continuous solid-liquid extraction technique, has been documented in the process of isolating this compound and related compounds. In one notable application, the dried and powdered whole plant of Polygonum perfoliatum was subjected to Soxhlet extraction using 95% ethanol. This method is particularly effective for extracting compounds with limited solubility in the chosen solvent, as the solvent is continuously recycled, ensuring thorough extraction. The resulting ethanolic extract from this process was a complex mixture containing various phytochemicals, including this compound, which then required further purification steps.

Chromatographic and Separation Methodologies for this compound Isolation

Following initial extraction, the isolation of this compound from the crude plant extract relies on various advanced chromatographic and separation techniques. These methods are essential for separating the target compound from a multitude of other plant constituents.

Development of Efficient Isolation Procedures for Vanicosides A and Analogues

Initial efforts to isolate this compound and its analogue, Vanicoside B, from Polygonum pensylvanicum utilized a series of chromatographic techniques. Recognizing the complexity of the plant extract and the presence of numerous similar compounds, researchers later developed a new, more efficient isolation procedure. This improved methodology was designed to better facilitate the separation of the various vanicoside homologues present in the extract, leading to a more effective purification process. These procedures typically involve multiple chromatographic steps to achieve the desired purity of the isolated compounds.

Continuous Liquid-Liquid Partition Techniques

Continuous liquid-liquid partition chromatography, particularly High-Speed Counter-Current Chromatography (HSCCC), is a highly effective technique for the separation and purification of natural products from complex mixtures. This method operates on the principle of partitioning compounds between two immiscible liquid phases without the use of a solid support matrix, which can sometimes lead to irreversible adsorption of the sample.

HSCCC has been successfully applied to the separation of various chemical constituents from Polygonum species. For instance, compounds have been purified from Polygonum multiflorum and Polygonum cuspidatum using this technique. Given that this compound is a phenylpropanoid glycoside found in Polygonum species, HSCCC represents a suitable and efficient method for its preparative isolation. The selection of an appropriate two-phase solvent system is crucial for the successful separation of the target compound.

Bioassay-Guided Fractionation Strategies

The isolation of this compound has been significantly guided by its biological activity. A prime example of this is the bioassay-guided fractionation of the extract from Polygonum pensylvanicum. In this approach, the various fractions of the plant extract were tested for their ability to inhibit protein kinase C (PKC). The fractions that showed significant inhibitory activity were then subjected to further separation and purification. This targeted strategy led directly to the isolation of this compound and Vanicoside B as the active compounds responsible for the observed PKC inhibition. This method ensures that the chemical isolation efforts are focused on biologically relevant molecules within the complex plant extract.

Biosynthetic Pathways and Chemical Synthesis Strategies of Vanicoside a

Approaches to the Chemical Synthesis of Vanicoside A

Protecting Group Chemistry in Multi-step Synthesis

The synthesis of complex molecules like this compound, which features numerous hydroxyl groups on its sucrose (B13894) moiety and ester linkages to phenylpropanoid units, critically relies on the strategic use of protecting groups smolecule.com. Protecting groups are temporarily introduced into a molecule to mask specific functional groups, preventing them from reacting under conditions intended for other parts of the molecule researchgate.netwikipedia.orgorganic-chemistry.org. This strategy is fundamental to multi-step organic synthesis, enabling chemists to achieve chemoselectivity and control reaction outcomes researchgate.netwikipedia.org.

For this compound and related phenylpropanoid sucrose esters (PSEs), protecting groups are essential for selectively functionalizing the multiple hydroxyl positions on the sucrose disaccharide smolecule.comresearchgate.net. Common protecting groups for alcohols and sugars include esters, silyl (B83357) ethers, and acetals, each offering different stability profiles and cleavage conditions wikipedia.org. The development of orthogonal protecting group strategies, where different protecting groups can be removed selectively under distinct reaction conditions, is particularly valuable for complex carbohydrate synthesis wikipedia.orgorganic-chemistry.org. This allows for sequential, site-specific modifications, such as the selective acylation of specific hydroxyl groups on sucrose derivatives, as explored in the synthesis of PSE precursors researchgate.netresearchgate.netnih.gov. The successful implementation of protecting group chemistry requires that the introduction and removal of these groups proceed with high yields and under mild conditions to avoid degradation of the sensitive glycosidic linkages or phenylpropanoid structures researchgate.netwikipedia.org.

Table 1: Protecting Group Strategies in Sucrose Derivative Synthesis

| Strategy/Group Type | Protected Moiety/Function | Purpose | Key Feature/Advantage | Reference |

| Orthogonal Protection | Hydroxyl groups of sucrose | Selective protection and deprotection of different hydroxyl groups | Allows sequential, site-specific functionalization | wikipedia.orgorganic-chemistry.org |

| Protection/Deprotection | Hydroxyl groups of sucrose | Prevent unwanted reactions during synthesis, enable selective acylation | Essential for controlled multi-step synthesis | smolecule.comresearchgate.netwikipedia.org |

| Sucrose Acetonides | Vicinal diols of sucrose | Protection of specific hydroxyl groups for subsequent reactions | Intermediate for selective functionalization | researchgate.netnih.gov |

| 3'-O-Cinnamates | 3'-hydroxyl of sucrose | Protection/modification for specific acylation | Intermediate for selective functionalization | researchgate.netnih.gov |

| General Alcohol Protecting Groups | Hydroxyl groups | Esters, Silyl ethers, Acetals | Differing stability and cleavage conditions | wikipedia.org |

Enzymatic Synthesis and Biocatalysis for this compound Production

Biocatalysis, utilizing enzymes or whole-cell systems, offers a powerful alternative to traditional chemical synthesis for producing complex natural products like this compound nih.gov. Enzymes are renowned for their high catalytic efficiency, remarkable specificity (including regio- and stereoselectivity), and ability to operate under mild reaction conditions, which are advantageous for sensitive molecules nih.govresearchgate.netmedchemexpress.com. This approach aligns with green chemistry principles by often reducing the need for harsh reagents and minimizing waste tudublin.ie. Enzymatic methods are particularly attractive for synthesizing glycosides and esters, where precise control over bond formation is crucial nih.govnih.gov.

Glycosyltransferase-Mediated Synthesis of Sucrose Esters

Glycosyltransferases (GTs) are a class of enzymes central to the biosynthesis of glycosylated compounds, catalyzing the transfer of sugar moieties to various acceptor molecules ekb.eg. Sucrose synthase, for instance, is recognized as a glycosyltransferase involved in sucrose metabolism medchemexpress.com. Research has explored the enzymatic synthesis of phenylpropanoid sucrose esters (PSEs), such as precursors to Vanicoside B, by employing specific enzymes for the hydroxycinnamoylation of sucrose and its derivatives researchgate.netnih.govresearchgate.net.

Pilot studies have investigated the use of commercial enzyme preparations, including Lipozyme TL IM lipase (B570770) and Pentopan 500 BG (which exhibits feruloyl esterase activity), as biocatalysts for these transesterification reactions researchgate.netnih.govresearchgate.net. These enzymes facilitate the transfer of hydroxycinnamic acid units, supplied as vinyl esters of coumaric, ferulic, or 3,4,5-trimethoxycinnamic acids, to sucrose or its chemically modified forms (e.g., sucrose acetonides, 3'-O-cinnamates) researchgate.netnih.govresearchgate.net. This enzymatic approach aims to bypass the complex, multi-step chemical protection and deprotection sequences typically required for selective acylation of sucrose, offering a more direct route to PSEs nih.gov.

Table 2: Enzymes Used in Sucrose Ester Synthesis

| Enzyme Name | Enzyme Type/Activity | Substrate (Donor) | Reaction Type | Target Product Precursor | Source/Reference |

| Lipozyme TL IM | Lipase | Vinyl esters of coumaric, ferulic, 3,4,5-trimethoxycinnamic acid | Enzymatic transesterification | Phenylpropanoid sucrose esters (PSEs) | researchgate.netnih.govresearchgate.net |

| Pentopan 500 BG | Feruloyl esterase | Vinyl esters of coumaric, ferulic, 3,4,5-trimethoxycinnamic acid | Enzymatic transesterification | Phenylpropanoid sucrose esters (PSEs) | researchgate.netnih.govresearchgate.net |

| Sucrose synthase (example) | Glycosyltransferase | Sucrose | Glycosylation (general) | N/A (general role) | medchemexpress.com |

Potential for Engineered Biosynthetic Pathways

Metabolic engineering and synthetic biology offer promising avenues for the scalable production of valuable natural products, including phenylpropanoids and flavonoids, by reconstituting or optimizing their biosynthetic pathways in microbial hosts such as yeast or bacteria researchgate.netmdpi.comsciepublish.com. This approach allows for the heterologous production of compounds that are difficult to obtain in sufficient quantities through plant extraction or complex chemical synthesis researchgate.net.

By introducing the genes encoding the enzymes responsible for the phenylpropanoid pathway into a microbial chassis like Saccharomyces cerevisiae or Escherichia coli, researchers can engineer these organisms to produce specific compounds researchgate.netbiorxiv.org. This involves identifying, cloning, and expressing the necessary enzymes, potentially from diverse plant or microbial sources, to construct functional biosynthetic routes researchgate.netbiorxiv.org. Such engineered pathways can be optimized through genetic modifications to enhance precursor supply, enzyme activity, and product flux, thereby increasing yields and improving the economic viability of production researchgate.netmdpi.com. While specific engineered pathways for this compound are not detailed, the principles applied to other phenylpropanoids and complex natural products demonstrate the significant potential of this strategy for future production efforts.

Compound List:

this compound

Vanicoside B

Sucrose

Coumaric acid

Ferulic acid

3,4,5-trimethoxycinnamic acid

Resveratrol

In Vitro Biological Activity and Molecular Mechanisms of Vanicoside a

Mechanisms of Induced Cell Death

Apoptosis Pathway Activation

Studies have indicated that Vanicoside A, along with its counterpart Vanicoside B, can induce an apoptotic death pathway in various cancer cell lines, including melanoma cells mdpi.comnih.gov. Apoptosis, or programmed cell death, is a crucial cellular process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. The induction of apoptosis by this compound suggests a potential mechanism for its cytotoxic effects against cancer cells. Mitochondria play a central role in regulating intrinsic apoptotic pathways, and their dysfunction can lead to cell death researchgate.netuobasrah.edu.iq.

Potential Involvement of Permeability Transition Pore (PTP)-Mediated Necrosis

While this compound has been shown to induce apoptosis, investigations also suggest the potential involvement of other cell death mechanisms. Due to an initial loss of cell membrane integrity observed in studies, it is hypothesized that Permeability Transition Pore (PTP)-mediated necrosis might also be activated by this compound mdpi.comnih.govresearchgate.netbiocrick.com. PTPs are critical structures within mitochondria that, when opened, can lead to mitochondrial swelling and cell death elifesciences.org. Some research indicates that under conditions of oxidative stress, apoptosis and PTP-mediated necrosis can occur concurrently researchgate.net. Further research is recommended to elucidate the precise role of PTPs in the cell death mechanisms induced by this compound researchgate.net.

Modulation of Key Cellular Pathways and Enzyme Inhibition

This compound exhibits significant biological activity through its modulation of various cellular pathways and its inhibitory effects on specific enzymes.

Protein Kinase C (PKC) Inhibition by this compound and B

This compound, along with Vanicoside B, has been identified as an inhibitor of Protein Kinase C (PKC) mdpi.comarctomsci.comnih.govacs.orgnih.gov. PKC is a family of enzymes critical for regulating a wide range of cellular processes, including cell growth, differentiation, and survival. Studies have reported IC50 values for this inhibition, with this compound showing an IC50 of 44 μg/ml and Vanicoside B an IC50 of 31 μg/ml against PKC mdpi.com.

Inhibition of β-Glucosidase Activity

Another notable enzymatic target of this compound is β-glucosidase. Research indicates that this compound inhibits β-glucosidase activity with an IC50 value of 59.8 μg/ml (or 59.9 μM) nih.govresearchgate.net. Vanicoside B also demonstrates inhibitory activity against this enzyme, with a slightly lower IC50 of 48.3 μg/ml (or 50.5 μM) nih.govresearchgate.net. This inhibition is relevant in contexts such as carbohydrate metabolism and the potential management of conditions like diabetes researchgate.netnih.gov.

Molecular Docking and Potential Inhibition of BRAFV600E and MEK1 Kinases

In silico studies utilizing molecular docking have suggested that this compound possesses the potential to interact with and inhibit key kinases involved in cancer progression, specifically BRAFV600E and MEK1 mdpi.comnih.govnih.gov. These analyses indicate that this compound can bind to the active sites of these kinases, forming hydrogen bonds with critical amino acid residues mdpi.comnih.gov. For instance, interactions with residues like Asp594 in BRAF V600E and Lys97 in MEK1 have been observed, suggesting a plausible mechanism for kinase inhibition that could disrupt signaling cascades like the RAF-MEK-ERK pathway, which is often dysregulated in melanoma mdpi.comnih.govphytopharmajournal.comresearchgate.net.

Vanicoside B Activity Against Cyclin-Dependent Kinase 8 (CDK8)

While this section specifically addresses Vanicoside B, its relevance to the broader understanding of vanicoside activities is noted. Vanicoside B has been shown to target Cyclin-Dependent Kinase 8 (CDK8) researchgate.netmedchemexpress.comnih.govacs.org. Studies indicate that Vanicoside B can suppress CDK8-mediated signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models researchgate.netnih.gov. Molecular modeling has also suggested a high affinity of Vanicoside B for CDK8 researchgate.netnih.gov.

Antioxidant and Anti-Inflammatory Activities

This compound exhibits promising capabilities in combating oxidative stress and inflammation, key factors in numerous diseases.

Free Radical Scavenging Capabilities

Studies have evaluated this compound's ability to neutralize free radicals, a critical aspect of its antioxidant potential. While specific quantitative data for this compound's free radical scavenging capabilities (e.g., IC50 values for DPPH or ABTS assays) are not explicitly detailed in the provided search snippets, related compounds and general antioxidant properties are mentioned. For instance, this compound is noted for its potential to mitigate oxidative damage in certain contexts smolecule.com. Research on similar compounds from the Polygonum genus indicates that phenylpropanoid glycosides, including vanicosides, can possess antioxidant properties researchgate.net. Assays like DPPH and ABTS are standard methods for assessing antioxidant capacity by measuring the ability of a compound to scavenge free radicals mdpi.com.

Inhibition of Pro-inflammatory Enzyme and Cytokine Production

This compound has shown potential in modulating inflammatory pathways. Research indicates that compounds from the Persicaria genus, which includes species known to produce vanicosides, can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells epa.gov. Nitric oxide is a key mediator in inflammatory processes. While direct inhibition data for this compound on specific pro-inflammatory enzymes like COX or LOX is not detailed, studies on related compounds and general anti-inflammatory activities suggest this is an area of interest. Furthermore, pro-inflammatory cytokines such as IL-6 and TNF-α are central to inflammation, and compounds that can reduce their production are of significant therapeutic interest nih.govmdpi.com. Although direct evidence of this compound's effect on these specific cytokines is not provided in the search results, its general anti-inflammatory properties suggest a potential role in modulating such pathways.

Antimicrobial Investigations

The antimicrobial spectrum of this compound is an area of ongoing research, with particular attention paid to its antiviral activity.

Inhibition of Microbial Growth

Specific data on this compound's direct inhibition of bacterial or fungal growth is not prominently featured in the provided search results. However, its presence in plants traditionally used for medicinal purposes, which often possess antimicrobial properties, hints at potential activity.

Antiviral Activity (e.g., SARS-CoV-2 Mpro Inhibition)

This compound has demonstrated moderate inhibitory activity against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19 nih.gov. In vitro studies reported an IC50 value of 23.10 µM for this compound against SARS-CoV-2 Mpro nih.gov. This finding suggests that this compound could be a candidate for further investigation as an antiviral agent, particularly in the context of respiratory viral infections. The main protease is a critical enzyme for viral replication, making its inhibition a key strategy in developing antiviral therapies plos.orgmdpi.commdpi.comnews-medical.net.

Cellular Interactions and Synergistic Effects

Research has explored how this compound interacts with cellular components and its potential for synergistic effects in therapeutic applications. This compound has been shown to inhibit β-glucosidase activity, which could influence cellular glucose metabolism smolecule.com. Additionally, studies have investigated its synergistic cytotoxic effects when combined with GLUT1 inhibitors against melanoma cells, indicating potential for enhanced therapeutic outcomes in cancer treatment smolecule.com. This compound also demonstrated strong cytotoxicity against amelanotic C32 melanoma cell lines, showing greater efficacy than its analog, Vanicoside B researchgate.netmdpi.com. Molecular docking studies suggest that this compound may bind to the active sites of BRAFV600E kinase and MEK-1 kinase, pathways often implicated in cancer progression researchgate.netmdpi.com. Furthermore, this compound has been identified as a protein kinase C (PKC) inhibitor medchemexpress.commedchemexpress.com.

Interactions with Glucose Transporters (GLUTs), particularly GLUT1

Glucose transporters (GLUTs) play a critical role in cellular glucose uptake, and their dysregulation is a hallmark of many cancers, including melanoma. This compound's chemical structure includes a glucose moiety, which has led to investigations into its potential interaction with these transporters nih.govresearchgate.net. It has been proposed that due to the presence of glucose in its structure, this compound might compete with glucose for entry into cancer cells via GLUTs, potentially leading to a reduction in glucose uptake researchgate.net.

Studies suggest that melanoma cells exhibit upregulated expression of GLUT1, a transporter crucial for facilitating the increased glucose uptake required for rapid cell proliferation and survival nih.govresearchgate.netmdpi.com. While direct binding studies or detailed kinetic analyses of this compound's interaction with GLUT1 are still emerging, the hypothesis is that this compound's interaction with GLUTs, particularly GLUT1, could be a significant factor in its observed biological effects researchgate.netmdpi.com. Furthermore, this compound has also demonstrated inhibitory activity against β-glucosidase, an enzyme involved in carbohydrate metabolism, with an IC50 value of 59.9 μM smolecule.comresearchgate.net. This enzymatic inhibition may also contribute to its impact on cellular glucose metabolism.

| Compound | Target Enzyme/Transporter | Activity Type | IC50 Value (μM) | Reference |

| This compound | β-Glucosidase | Inhibition | 59.9 | researchgate.net |

| Vanicoside B | β-Glucosidase | Inhibition | 50.5 | researchgate.net |

| This compound | GLUT1 | Potential Interaction/Competition | Not specified | nih.govresearchgate.netmdpi.com |

Synergistic Cytotoxic Effects with GLUT1 Inhibitors

Recent research indicates that this compound exhibits synergistic cytotoxic effects when combined with inhibitors of Glucose Transporter Type 1 (GLUT1). Specifically, studies using the GLUT1 inhibitor WZB117 have shown an enhanced cytotoxic impact on melanoma cells nih.govresearchgate.netuni.lu. This synergy suggests a combined mechanism where this compound, potentially acting as a pro-oxidative agent within melanoma cells, exerts its cytotoxic effects more potently when glucose uptake is simultaneously hindered by a GLUT1 inhibitor nih.govuni.lu.

Investigations have revealed that vanicosides can induce the generation of reactive oxygen species (ROS) within melanoma cells, a process that contributes to cell death nih.govuni.lu. When GLUT1 is blocked by WZB117, the production of ROS in melanoma cells (such as the C32 cell line) is significantly amplified, leading to a more pronounced cytotoxic outcome compared to treatment with either agent alone nih.gov. This phenomenon underscores the potential of combining this compound with GLUT1 inhibitors as a therapeutic strategy against melanoma.

The enhanced efficacy of this compound over its analog, Vanicoside B, in reducing melanoma cell viability has also been noted, potentially due to structural differences such as an additional acetyl group in this compound mdpi.comresearchgate.net. While this compound demonstrated strong cytotoxicity against the amelanotic C32 melanoma cell line, its effects on the melanotic A375 cell line were less pronounced, though still significant at higher concentrations mdpi.comresearchgate.netnih.gov.

Comparative Cytotoxicity of this compound in Melanoma Cell Lines:

| Cell Line | Concentration | Incubation Time | Viability (%) | Reference |

| C32 | 5.0 µM | 72 h | 55 | mdpi.comresearchgate.netnih.gov |

| A375 | 50.0 µM | 72 h | 51 | researchgate.net |

| A375 | 100 µM | 24 h | 44 | researchgate.net |

| A375 | 100 µM | 48 h | 27 | researchgate.net |

| A375 | 100 µM | 72 h | 21 | researchgate.net |

ROS Production in Melanoma Cells with Vanicosides and GLUT1 Inhibition:

| Cell Line | Treatment | ROS Production | Effect of GLUT1 Inhibition (WZB117) | Reference |

| C32 | Vanicosides | High | Significantly reduced ROS | nih.gov |

| A375 | Vanicosides | Less than C32 | Not specified | nih.gov |

| Melanoma Cells | Vanicosides + WZB117 (GLUT1 Inhibitor) | Increased | Synergistic cytotoxic effect | nih.govuni.lu |

Structure Activity Relationship Sar Studies of Vanicoside a

Impact of Specific Substituents on Cytotoxicity

The SAR studies of Vanicoside A and related compounds highlight the critical role of specific functional groups and structural motifs in modulating its cytotoxic activity.

Influence of the Acetyl Group in this compound vs. Vanicoside B

A key structural difference between this compound and its analogue Vanicoside B lies in the presence of an additional acetyl group in this compound smolecule.com, researchgate.net, mdpi.com, researchgate.net, nih.gov. This seemingly minor modification has a pronounced effect on their relative cytotoxic potencies. Studies have consistently shown that this compound exhibits stronger cytotoxic activity against the amelanotic C32 melanoma cell line compared to Vanicoside B mdpi.com, researchgate.net, nih.gov. This enhanced efficacy is largely attributed to the presence of the acetyl group in this compound mdpi.com, researchgate.net, nih.gov. Furthermore, it is suggested that acetyl groups, alongside phenolic hydroxyl groups, can contribute to higher antioxidant activity, which in turn may mediate stronger cytotoxic effects through mechanisms involving reactive oxygen species (ROS) generation within cancer cells mdpi.com.

Effects of Coumaroyl and Acetoxyl Group Substitutions

The nature of the hydroxycinnamoyl substituents on the sucrose (B13894) core significantly influences cytotoxic activity. Earlier research indicates that cytotoxicity tends to be weaker when the C-6 or C-1′ positions of the sucrose moiety are substituted with coumaroyl or acetoxyl groups researchgate.net, researchgate.net. This suggests that while esterification with phenylpropanoid units is crucial for activity, the specific type of acyl group plays a determining role. Feruloyl groups, as found in this compound and B, appear to confer greater cytotoxic potential compared to coumaroyl or acetoxyl substitutions mdpi.com.

Role of Phenylpropanoid Units and Sucrose Moiety

The phenylpropanoid units, such as ferulic acid derivatives, and the central sucrose moiety are indispensable structural components for the biological activities of this compound and other PSEs smolecule.com, researchgate.net, rsc.org. The sucrose backbone provides the scaffold for the attachment of these bioactive phenylpropanoid groups, and its presence is essential for conferring pharmacological properties, including anticancer activity researchgate.net. SAR studies on PSEs have revealed that the type, number, and position of the (substituted) cinnamoyl moieties esterified to the sucrose core critically influence enzyme inhibition activities, such as α-glucosidase and α-amylase inhibition rsc.org, bcrcp.ac.in. Specifically, the feruloyl group at the C-6 position and acetyl groups at the C-2′/C-4′ positions are identified as essential for cytotoxicity researchgate.net.

Comparison of this compound with Analogues (Vanicosides B-F)

Comparative studies between this compound and its closely related analogues, particularly Vanicoside B, provide valuable insights into SAR. As noted, this compound demonstrates superior cytotoxicity against certain melanoma cell lines compared to Vanicoside B, a difference primarily attributed to the presence of an acetyl group in this compound mdpi.com, researchgate.net, nih.gov. While Vanicosides A and B share the feruloyl group at the C-6 position, this compound's additional acetylation enhances its cellular effects researchgate.net, researchgate.net. Although Vanicosides C-F have been identified as related homologues mdpi.com, detailed comparative SAR studies focusing on their specific structural differences and their impact on biological activities, particularly cytotoxicity, are less extensively documented in the provided literature.

Computational and In Silico Approaches in SAR Studies

Computational and in silico methodologies play a pivotal role in modern SAR studies, enabling the prediction of biological activity based on molecular structure and guiding experimental investigations japsonline.com, researchgate.net, silicos-it.be, collaborativedrug.com. These approaches involve techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening japsonline.com, mdpi.com, researchgate.net. For this compound, in silico methods have been employed to investigate its interactions with potential therapeutic targets involved in melanoma progression, such as the BRAFV600E and MEK-1 kinases mdpi.com, nih.gov. These computational tools are invaluable for estimating the potential cytotoxic effects of compounds before extensive laboratory testing, thereby streamlining the drug discovery process and optimizing lead compounds mdpi.com, collaborativedrug.com. By analyzing structural features and predicting their impact on activity, these methods facilitate the rational design of novel molecules with improved therapeutic profiles japsonline.com, researchgate.net, silicos-it.be, collaborativedrug.com.

Advanced Analytical Methodologies in Vanicoside a Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural determination of Vanicoside A. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound. measurlabs.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the complex arrangement of atoms within the molecule. creative-biostructure.combrieflands.com

¹H NMR: Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms. In this compound analysis, ¹H NMR spectra reveal characteristic resonances for the sucrose (B13894) backbone and the attached p-coumaryl and feruloyl moieties. acs.org For instance, the presence of an acetate (B1210297) group is confirmed by a singlet peak around 2 ppm. acs.org

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are crucial for assembling the complete structure. creative-biostructure.comresearchgate.netlibretexts.org COSY experiments establish proton-proton couplings, helping to identify adjacent protons within the sugar and acyl groups. researchgate.netlibretexts.org HSQC and HMBC correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, which is essential for assigning the carbon skeleton. researchgate.net ROESY provides information about through-space correlations, which helps to determine the stereochemistry of the molecule. researchgate.net The structures of this compound and its analogue, Vanicoside B, have been determined using these 2D-NMR techniques. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| Sucrose Moiety | Data not specifically available in search results | Data not specifically available in search results |

| p-Coumaroyl Moieties | ~6.3 - 7.9 ppm | Data not specifically available in search results |

| Feruloyl Moiety | Data not specifically available in search results | Data not specifically available in search results |

| Acetate Moiety | ~2.0 ppm (singlet) | Data not specifically available in search results |

NMR data provides the foundational information for the structural determination of complex natural products like this compound.

Mass Spectrometry (e.g., Negative Ion FABMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, Fast Atom Bombardment Mass Spectrometry (FAB-MS), particularly in the negative ion mode, has been instrumental. acs.orgacs.org

Negative ion FAB-MS provides the molecular ion or a pseudomolecular ion (e.g., [M-H]⁻), which allows for the accurate determination of the molecular weight of this compound. scispace.com The molecular formula of this compound is C₅₁H₅₀O₂₁. nih.gov Fragmentation patterns observed in the mass spectrum offer valuable clues about the structural components, such as the loss of acyl groups, which helps to confirm the nature and attachment of the esterified phenylpropanoid units. researchgate.net High-resolution FAB-MS (HR-FAB-MS) can provide the exact mass, further confirming the elemental composition. frontiersin.org

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion | Molecular Weight (g/mol) |

|---|---|---|---|

| FAB-MS | Negative | [M-H]⁻ | 998.9 |

| HR-FAB-MS | Positive | [M+Na+CH₃OH]⁺ | 1011.2840 (for Vanicoside B) |

This table summarizes key mass spectrometry findings for this compound and its related compounds.

Infrared (IR) and Ultraviolet (UV) Spectrophotometry

Infrared (IR) and Ultraviolet (UV) spectrophotometry provide complementary information about the functional groups and electronic structure of this compound. mrclab.comthesiliconreview.com

IR Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of specific functional groups. acs.org A broad absorbance around 3400 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. acs.org A strong absorption in the region of 1700-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester groups. acs.org Absorbances around 1600 and 1515 cm⁻¹ are indicative of the aromatic rings present in the p-coumaroyl and feruloyl moieties. acs.orgresearchgate.net

UV Spectroscopy: The UV spectrum provides information about the conjugated systems within the molecule. frontiersin.org this compound exhibits strong UV absorption maxima, typically around 318 nm, which are characteristic of the hydroxycinnamoyl esters. frontiersin.org This property is also utilized in its detection by HPLC with a Diode-Array Detector (DAD). measurlabs.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex plant extracts. libretexts.orgpurolite.com

High-Performance Liquid Chromatography (HPLC), including HPLC-DAD

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. ijsrtjournal.comacs.org Reversed-phase HPLC, often using a C18 column, is commonly employed to separate this compound from other related compounds in plant extracts. pensoft.net

HPLC with Diode-Array Detection (HPLC-DAD): Coupling HPLC with a Diode-Array Detector (DAD) allows for the simultaneous quantification and preliminary identification of this compound. measurlabs.commdpi.com The DAD acquires the UV-Vis spectrum of the eluting peak, and the characteristic absorption spectrum of this compound can be compared to that of a reference standard for identification. measurlabs.com The peak area at a specific wavelength is proportional to the concentration, enabling accurate quantification. mdpi.com

Hyphenated Techniques (e.g., HPLC-MS/NMR, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful platform for the comprehensive analysis of complex mixtures containing this compound. nih.govajrconline.org

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. wikipedia.org This technique is invaluable for identifying and quantifying this compound in complex matrices, even at low concentrations. ijsrtjournal.comwikipedia.org LC-MS/MS, or tandem mass spectrometry, can provide further structural information through fragmentation analysis of the separated compounds. saapjournals.org

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples HPLC with an NMR spectrometer. ajrconline.orgresearchgate.net This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, facilitating the rapid structural elucidation of novel compounds or the confirmation of known structures like this compound in a mixture without the need for prior isolation. researchgate.net The combination of LC-NMR-MS provides an even more powerful tool for the unambiguous identification of natural products. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and instrumental analytical technique that enhances the capabilities of traditional thin-layer chromatography (TLC). researchgate.net It is recognized for its ability to provide uniform, pure profiles and precise assay values, making it a versatile tool for analyzing complex mixtures. researchgate.net HPTLC offers several advantages, including improved resolution through the use of higher quality TLC plates with finer particle sizes, and the ability to perform repeated plate development. wikipedia.org This technique is known for its simplicity, cost-effectiveness, and the capacity for parallel analysis of multiple samples, which significantly speeds up the analytical process. researchgate.netwikipedia.org

In the context of phytochemical analysis, HPTLC has emerged as a crucial method for the qualitative, semi-quantitative, and quantitative assessment of herbal drugs and formulations. researchgate.net It is adept at developing TLC fingerprinting profiles and estimating biomarkers. researchgate.net The methodology has been successfully applied to separate a wide array of compounds, including various lipid subclasses and for the analysis of drugs in biological fluids. wikipedia.org The advanced automation, scanning capabilities, and selective detection principles of HPTLC make it a powerful tool for obtaining detailed chromatographic information from complex samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for related compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgthermofisher.com This technique is considered a "gold standard" in forensic substance identification due to its high specificity. wikipedia.org The process involves vaporizing a sample and separating its components in a capillary column before they are ionized and detected by the mass spectrometer, which separates ions based on their mass-to-charge ratio. thermofisher.comscioninstruments.com

GC-MS is widely used in various fields including environmental analysis, food safety, and drug detection. wikipedia.orgthermofisher.com In phytochemical research, GC-MS is employed to identify bioactive compounds in plant extracts. phcogj.com For instance, it has been used to analyze the chemical composition of various plant species, revealing the presence of compounds with therapeutic properties such as alkaloids, glycosides, and flavonoids. phcogj.comrjptonline.org The technique's ability to detect even trace amounts of substances makes it invaluable for identifying both known and unknown compounds in complex mixtures. wikipedia.org

In Vitro Assay-Specific Methodologies

Cell Viability Assays (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation. abcam.comthermofisher.com The principle of the assay lies in the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into purple formazan (B1609692) crystals. abcam.com This reduction is carried out by mitochondrial dehydrogenases, and the resulting formazan is then solubilized for quantification using a microplate reader. abcam.comthermofisher.com The amount of formazan produced is directly proportional to the number of viable cells. thermofisher.com

In research involving this compound, the MTT assay has been employed to evaluate its cytotoxic effects on various cancer cell lines. nih.govmdpi.com Studies have shown that this compound can decrease the viability of melanoma cell lines, such as the amelanotic C32 and the melanotic A375 lines. nih.govnih.gov For example, treatment with this compound resulted in a significant decrease in the viability of C32 cells. nih.govnih.gov The assay has also been used to compare the cytotoxicity of this compound to its analogue, Vanicoside B, and to assess its effects on normal human cell lines like keratinocytes (HaCaT) and fibroblasts. nih.govmdpi.comnih.gov

| Cell Line | Concentration of this compound (µM) | Incubation Time (h) | Cell Viability (%) | Reference |

| C32 (amelanotic melanoma) | 2.5 | 24 | 81 | nih.gov |

| C32 (amelanotic melanoma) | 2.5 | 48 | 77 | nih.gov |

| C32 (amelanotic melanoma) | 2.5 | 72 | 77 | nih.gov |

| C32 (amelanotic melanoma) | 5.0 | 72 | 55 | nih.govnih.gov |

| A375 (melanotic melanoma) | 50.0 | 72 | 51 | nih.gov |

| A375 (melanotic melanoma) | 100 | 24 | 44 | nih.gov |

| A375 (melanotic melanoma) | 100 | 48 | 27 | nih.gov |

| A375 (melanotic melanoma) | 100 | 72 | 21 | nih.gov |

| HaCaT (keratinocytes) | 25 | 24 | 54 | nih.gov |

| HaCaT (keratinocytes) | 25 | 48 | 60 | nih.gov |

| HaCaT (keratinocytes) | 25 | 72 | 60 | nih.gov |

Programmed Cell Death Monitoring (e.g., RealTime-Glo™ Annexin V Apoptosis and Necrosis assay)

The RealTime-Glo™ Annexin V Apoptosis and Necrosis assay is a plate-based method used to monitor programmed cell death in real-time. promega.defishersci.com This assay measures the exposure of phosphatidylserine (B164497) (PS) on the outer surface of the cell membrane, an early indicator of apoptosis, through the binding of an Annexin V fusion protein that generates a luminescent signal. promega.depromega.com Simultaneously, it detects necrosis by using a fluorescent DNA binding dye that enters cells when membrane integrity is lost. promega.depromega.com This dual-detection system allows for the differentiation between apoptosis and secondary necrosis. promega.com

In studies on this compound, this assay has been utilized to investigate the mechanism of cell death induced in melanoma cell lines. nih.govmdpi.com Research has indicated that vanicosides induce an apoptotic death pathway in melanoma cells. nih.govnih.gov However, the observation of an initial loss of cell membrane integrity suggests that other cell death mechanisms, such as permeability transition pore (PTP)-mediated necrosis, might also be involved. nih.govnih.govresearchgate.net The assay has been instrumental in demonstrating that while vanicosides cause death in melanoma cells, they have less harmful effects on normal primary fibroblast lines at similar concentrations. nih.govnih.gov

Reactive Oxygen Species (ROS) Quantification (e.g., ROS-Glo™ assay)

The ROS-Glo™ H2O2 Assay is a sensitive, bioluminescent method for measuring the levels of hydrogen peroxide (H2O2), a key reactive oxygen species (ROS), in cell cultures or enzymatic reactions. indolabutama.com The assay employs a substrate that reacts directly with H2O2 to produce a luciferin (B1168401) precursor, which is then converted to luciferin, generating a light signal proportional to the amount of H2O2 present. indolabutama.com This direct detection method avoids the use of horseradish peroxidase (HRP), thus preventing potential interference from HRP inhibitors. indolabutama.com

Research into the cytotoxic effects of this compound has utilized the ROS-Glo™ assay to investigate the role of oxidative stress. nih.gov It has been proposed that vanicosides may induce cell death by generating ROS within melanoma cells. nih.gov Studies have shown that incubation of melanoma cell lines, particularly the C32 line, with vanicosides leads to high production of ROS. nih.gov This effect was observed to be significantly reduced when the Glucose Transporter Type 1 (GLUT1) was blocked, suggesting a link between glucose transport and ROS generation in the mechanism of action of vanicosides. nih.gov In contrast, the A375 melanoma cell line produced lower levels of ROS under similar conditions. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental tools in drug discovery and biochemical research to identify and characterize substances that inhibit the activity of specific enzymes. These assays are crucial for understanding the mechanism of action of potential therapeutic agents.

In the context of this compound research, its inhibitory effects on several enzymes have been investigated. This compound has been identified as an inhibitor of protein kinase C (PKC). medchemexpress.comnih.gov Additionally, studies have demonstrated that this compound inhibits β-glucosidase activity. researchgate.net Molecular docking studies have also suggested that this compound may bind to the active sites of BRAFV600E and MEK-1 kinases, indicating potential inhibitory activity against these targets involved in melanoma progression. nih.govnih.gov

| Enzyme | IC50 Value of this compound | Reference |

| Protein Kinase C (PKC) | 44 µg/ml | mdpi.com |

| β-glucosidase | 59.8 µg/ml (59.9 µM) | researchgate.net |

Advanced Integrated Analytical Approaches

Application of High-Content Analysis in Mechanistic Studies

High-Content Analysis (HCA) represents a powerful methodology in cellular biology and drug discovery, merging automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters within a cell population. While specific studies employing HCA for the comprehensive mechanistic elucidation of this compound are not yet prevalent in published literature, the technique offers significant potential for deepening our understanding of this compound's bioactivity. The existing research into this compound's effects, particularly its cytotoxic and apoptotic activities in cancer cells, lays a clear foundation for the hypothetical application of HCA to unravel its complex mechanisms of action.

The cytotoxic effects of this compound have been observed against various cancer cell lines, with research indicating its potential to induce apoptosis and generate reactive oxygen species (ROS). smolecule.com Studies have shown that this compound is more potent than its analog, Vanicoside B, in reducing the viability of malignant melanoma cells. smolecule.com Furthermore, molecular docking studies suggest that this compound may inhibit key signaling proteins involved in cancer progression, such as BRAFV600E and MEK1. mdpi.comnih.gov These findings provide a range of measurable endpoints that are well-suited for a high-content screening approach.

An HCA-based investigation into this compound would typically involve treating cultured cancer cells with the compound and then using fluorescent probes to label various subcellular components and monitor different cellular processes. By capturing and analyzing images of these cells, researchers could simultaneously gather data on a variety of parameters. For instance, nuclear morphology changes, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis, can be precisely quantified. Concurrently, mitochondrial membrane potential can be assessed to determine the involvement of the intrinsic apoptotic pathway. The production of ROS, a known effect of this compound, can also be measured using specific fluorescent dyes. smolecule.com

Furthermore, HCA can be employed to investigate the effects of this compound on specific protein targets and signaling pathways. For example, the expression levels and subcellular localization of proteins like BRAFV600E, MEK1, or components of the protein kinase C (PKC) pathway, for which this compound has been identified as an inhibitor, could be monitored. medchemexpress.com This multiparametric approach allows for the construction of a detailed cellular profile of this compound's activity, revealing correlations between different cellular events and helping to pinpoint its primary mechanism of action.

The table below illustrates a hypothetical dataset that could be generated from an HCA study on this compound, based on its known biological activities.

Table 1: Hypothetical High-Content Analysis of this compound on Melanoma Cell Lines

| Cellular Parameter | Assay Principle | Control (Untreated) | This compound (5 µM) | This compound (25 µM) | Inferred Mechanism of Action |

| Cell Viability | Live/Dead Cell Staining | 100% | 75% | 40% | Dose-dependent cytotoxicity |

| Nuclear Condensation | Nuclear Stain (e.g., Hoechst) | 2% | 25% | 60% | Induction of apoptosis |

| Mitochondrial Membrane Potential | Fluorescent Dye (e.g., TMRM) | High | Moderate | Low | Involvement of intrinsic apoptotic pathway |

| Caspase-3/7 Activation | Fluorescent Caspase Substrate | Low | Moderate | High | Execution of apoptosis |

| Reactive Oxygen Species (ROS) Production | ROS-sensitive Dye (e.g., CellROX) | Low | High | Very High | Induction of oxidative stress |

| BRAFV600E Localization | Immunofluorescence | Cytoplasmic/Membranous | Cytoplasmic/Aggregated | Cytoplasmic/Aggregated | Potential target engagement |

| MEK1 Phosphorylation | Phospho-specific Antibody | High | Moderate | Low | Inhibition of MAPK pathway |

| PKC Activity | FRET-based Biosensor | High | Moderate | Low | Inhibition of PKC pathway |

Such a detailed, quantitative dataset from HCA would provide a comprehensive view of the cellular responses to this compound, significantly advancing the understanding of its anticancer mechanisms and facilitating its further development as a potential therapeutic agent.

Future Directions and Unexplored Avenues in Vanicoside a Research

Deeper Elucidation of Cellular Death Mechanisms

Understanding the precise pathways through which Vanicoside A induces cell death is paramount for its development as a therapeutic agent. While initial studies point towards apoptosis, the potential involvement of other cell death modalities warrants comprehensive investigation.

Comprehensive Studies on Mitochondrial Membrane Permeability

Mitochondrial membrane permeabilization is a critical determinant of cellular fate, playing a central role in both programmed cell death (apoptosis) and necrosis. Research has indicated that compounds affecting mitochondrial integrity can trigger cell death through mitochondrial outer membrane permeabilization (MOMP) or the opening of the permeability transition pore (PTP) mdpi.comresearchgate.netnih.govnih.gov. Future studies should focus on comprehensively assessing this compound's impact on these processes. This includes detailed investigations into how this compound modulates mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and the formation of the PTP. Such studies are essential to map the specific mitochondrial-dependent death pathways activated by this compound mdpi.comresearchgate.net.

Advanced Target Validation and Mechanistic Studies

Beyond understanding cell death pathways, identifying and validating the molecular targets of this compound is key to unlocking its full therapeutic potential.

Experimental Validation of BRAFV600E and MEK1 Kinase Inhibition

Molecular docking studies have indicated that this compound and B may bind to the active sites of BRAFV600E and MEK1 kinases, enzymes critical in the MAPK signaling pathway often dysregulated in melanoma mdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.net. The BRAF-MEK-ERK cascade is a significant driver of melanoma progression and resistance to therapy frontiersin.org. While these computational predictions are promising, experimental validation is imperative. Future research should employ biochemical assays, such as kinase inhibition assays, and cell-based studies to confirm the direct inhibitory activity of this compound against BRAFV600E and MEK1. Validating these targets will clarify whether this compound can effectively modulate the MAPK pathway in melanoma cells mdpi.comnih.govresearchgate.net.

Further Characterization of GLUT1 Interaction and Transport

The glucose transporter 1 (GLUT1) plays a vital role in cellular glucose uptake, and its overexpression is frequently observed in various cancer types, including melanoma, where it supports increased metabolic demands mdpi.comresearchgate.netresearchgate.net. Given the presence of a glucose moiety in its structure, this compound's interaction with GLUT1 warrants further investigation. Studies are needed to characterize how this compound interacts with GLUT1, whether it is transported into cells via GLUT1, or if it modulates GLUT1 expression or function. Understanding this interaction could reveal how this compound leverages cellular glucose metabolism for its cytotoxic effects and potentially identify novel therapeutic targets related to glucose transport in cancer mdpi.comresearchgate.netnih.govsemanticscholar.org.

Identification of Novel Molecular Targets

While research has begun to identify potential targets for vanicosides, such as CDK8 for Vanicoside B in triple-negative breast cancer researchgate.netacs.org, the full spectrum of molecular targets for this compound remains largely unexplored. Identifying novel molecular targets is crucial for a comprehensive understanding of its anticancer mechanisms. Future research should employ advanced screening techniques, proteomics, and transcriptomics to identify additional proteins or pathways that this compound interacts with or modulates. Discovering new targets could uncover broader therapeutic applications beyond melanoma and provide insights into its selectivity and efficacy mdpi.comresearchgate.net.

Compound List:

this compound

Vanicoside B

1 this compound as a Lead Compound for Novel Therapeutic Agents

This compound is recognized for its significant potential as a lead compound in the development of novel therapeutic agents, particularly within the field of oncology smolecule.com. Research has consistently highlighted its potent cytotoxic effects against various melanoma cell lines, encompassing both melanotic and amelanotic types smolecule.comresearchgate.netmdpi.commdpi.com. The compound's mechanism of action involves inducing cancer cell death through pathways associated with oxidative stress and the generation of reactive oxygen species (ROS) smolecule.com. Furthermore, this compound demonstrates promise in inhibiting key signaling pathways that are critical for cancer progression, notably the BRAFV600E and MEK1 kinases smolecule.comresearchgate.netmdpi.com. This ability to modulate these specific pathways positions this compound as an attractive candidate for targeted cancer therapies.

Beyond its direct cytotoxic impact, this compound has shown inhibitory activity against specific enzymes. Studies indicate that it can inhibit β-glucosidase activity, which may have implications for cellular glucose metabolism and energy production smolecule.com. Additionally, this compound, along with its analog Vanicoside B, has been reported to inhibit protein kinase C (PKC) activity, with this compound exhibiting an IC50 value of 44 μg/mL mdpi.com. More recent investigations also suggest that this compound may possess moderate inhibitory effects against the SARS-CoV-2 main protease (Mpro), with an reported IC50 of 23.10 µM researchgate.net.

The compound's therapeutic potential is further underscored by its synergistic effects observed in combination therapies. For instance, studies have shown that combining this compound with GLUT1 inhibitors can enhance its cytotoxic impact on melanoma cells, suggesting promising avenues for combination treatment strategies smolecule.com. As a natural product characterized by unique structural features, this compound serves as a valuable starting point for pharmaceutical development, offering a foundational structure for the creation of new drugs tailored to specific disease targets smolecule.com.

Table 1: Cytotoxic Activity of this compound on Melanoma Cell Lines

| Cell Line | Compound | Concentration | Incubation Time | Cell Viability (%) | Reference |

| C32 | This compound | 100 µM | 72 h | 21 | mdpi.com |

| A375 | This compound | 50 µM | 72 h | 51 | mdpi.com |

| A375 | This compound | 100 µM | 72 h | 44 | mdpi.com |

Table 2: Enzyme Inhibition by this compound

| Target Enzyme | Activity Type | IC50 Value | Reference |

| Protein Kinase C (PKC) | Inhibition | 44 μg/mL | mdpi.com |

| SARS-CoV-2 Mpro | Inhibition | 23.10 µM | researchgate.net |

| β-glucosidase | Inhibition | Not specified | smolecule.com |

2 Exploration of Derivatives with Enhanced Potency or Selectivity

The exploration of this compound derivatives is a critical avenue for future research, aiming to enhance its therapeutic profile by improving potency, selectivity, and other crucial pharmacological properties. While direct studies detailing the synthesis and evaluation of specific this compound derivatives are not extensively covered in the current literature, the established principles of structure-activity relationships (SAR) provide a clear and robust framework for guiding these future investigations nih.govmdpi.commdpi.com. SAR studies are fundamental in drug discovery, involving the systematic modification of a lead compound's chemical structure to elucidate how these alterations influence its biological activity and target interactions nih.govmdpi.com.

Preliminary insights into how structural variations can impact biological outcomes are evident from observed differences in efficacy between related compounds, such as this compound and Vanicoside B. For instance, this compound has demonstrated stronger cytotoxic activity against the amelanotic C32 melanoma cell line when compared to Vanicoside B. This difference in potency has been hypothesized to stem from structural variations, potentially including an additional acetyl group present in this compound mdpi.com. Similarly, the presence or absence of specific functional groups, such as methoxyl groups in related phenylpropanoid sucrose (B13894) esters, can differentiate their biological activities and potential applications mdpi.comnih.gov.

Future research endeavors are therefore expected to concentrate on the synthesis of novel this compound derivatives. These efforts would involve introducing various functional groups or modifying existing moieties within the this compound structure. The primary objective of these modifications would be to optimize interactions with biological targets, thereby increasing the compound's potency and specificity. Concurrently, these modifications aim to potentially reduce off-target effects and improve pharmacokinetic properties. Such systematic derivative exploration is a standard and vital practice in the drug discovery pipeline, essential for transforming promising lead compounds like this compound into viable and effective therapeutic agents wysebridge.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.